molecular formula C7H5F3N2O2 B1587308 2-Amino-4-nitrobenzotrifluoride CAS No. 393-49-7

2-Amino-4-nitrobenzotrifluoride

Cat. No. B1587308
CAS RN: 393-49-7
M. Wt: 206.12 g/mol
InChI Key: LGHXDTHJGNCRKT-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzotrifluoride, also known as 5-Nitro-2-trifluoromethyl-phenylamine , is a chemical compound used in research and development . It is also known as 2-(Trifluoromethyl)aniline .

Scientific Research Applications

1. Organosoluble and Light-colored Fluorinated Polyimides

  • Application Summary: This research involves the synthesis of a new trifluoromethyl-substituted diamine monomer, which is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol .
  • Methods of Application: The process involves a nucleophilic substitution reaction followed by catalytic reduction with hydrazine and Pd/C . The resulting fluorinated polyimides have inherent viscosities ranging from 0.74 to 1.14 dL/g .
  • Results: These polyimide films had strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa . The glass transition temperature (Tg) of these polymers were in the range of 244–297°C .

2. Synthesis and Growth of New Organic Single Crystals

  • Application Summary: This research involves the growth of new organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) for nonlinear optical (NLO) applications .
  • Methods of Application: The crystals were grown using the slow evaporation solution technique .
  • Results: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique . The results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

3. Organosoluble and Light-colored Fluorinated Polyimides

  • Application Summary: This research involves the synthesis of a new trifluoromethyl-substituted diamine monomer, which is prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 9,9-bis (4-hydroxyphenyl)fluorene .
  • Methods of Application: The process involves a nucleophilic substitution reaction followed by catalytic reduction with hydrazine and Pd/C . The resulting fluorinated polyimides have inherent viscosities ranging from 0.84 to 1.03 dL/g .
  • Results: These polyimide films had tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa . The glass transition temperature (Tg) of these polymers were in the range of 277–331°C .

4. Synthesis of 5-fluoro-2-nitrobenzotrifluoride

  • Application Summary: This research involves the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride .
  • Methods of Application: The process involves nitration using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .
  • Results: The yield of 5-fluoro-2-nitrobenzotrifluoride in the millireactor could reach 96.4% at the molar ratio of HNO3/H2SO4/C7H4F4 = 3.77/0.82/1, the reaction temperature of 0°C, and the residence time of 16 min .

Safety And Hazards

2-Amino-4-nitrobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including face protection, is recommended when handling this chemical .

properties

IUPAC Name

5-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHXDTHJGNCRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372226
Record name 2-Amino-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-nitrobenzotrifluoride

CAS RN

393-49-7
Record name 2-Amino-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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